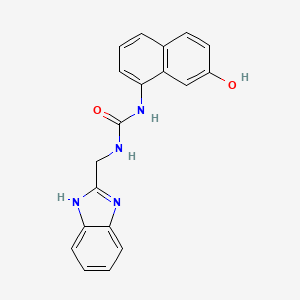
Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound that features both benzimidazole and naphthalene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of a benzimidazole derivative with a naphthol derivative under specific conditions. Common reagents might include urea, catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen atoms, potentially converting double bonds to single bonds or reducing functional groups.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It might also be investigated for its potential as a therapeutic agent.
Medicine
In medicine, compounds containing benzimidazole and naphthalene structures are often explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action for Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. The pathways involved would vary depending on the specific biological context and the compound’s mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other urea derivatives containing benzimidazole and naphthalene structures, such as:
- Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(1-naphthalenyl)-
- Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(4-hydroxy-1-naphthalenyl)-
Uniqueness
The uniqueness of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might lie in its specific substitution pattern, which could influence its reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds could provide insights into its distinct features and potential advantages.
Eigenschaften
CAS-Nummer |
648420-28-4 |
|---|---|
Molekularformel |
C19H16N4O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H16N4O2/c24-13-9-8-12-4-3-7-15(14(12)10-13)23-19(25)20-11-18-21-16-5-1-2-6-17(16)22-18/h1-10,24H,11H2,(H,21,22)(H2,20,23,25) |
InChI-Schlüssel |
YVRUYRUXBQEFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


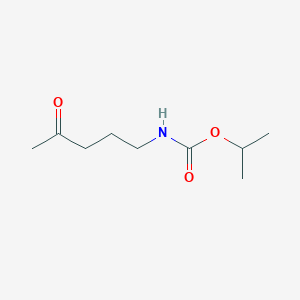
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)

![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
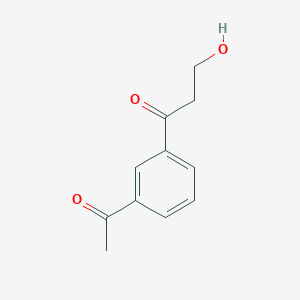
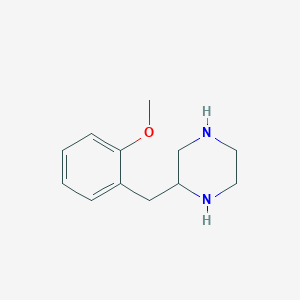
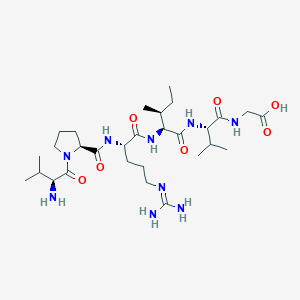
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
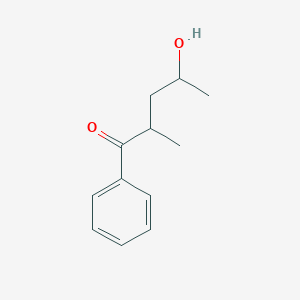
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
